molecular formula C11H9ClMg B8638044 Magnesium, chloro(1-naphthalenylmethyl)-

Magnesium, chloro(1-naphthalenylmethyl)-

Cat. No.: B8638044
M. Wt: 200.95 g/mol
InChI Key: FJJYNNQYOHCIQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium, chloro(1-naphthalenylmethyl)- is an organomagnesium compound featuring a magnesium atom bonded to a chloro group and a 1-naphthalenylmethyl substituent. Organomagnesium compounds are widely used in organic synthesis for their nucleophilic properties, enabling carbon-carbon bond formation . The 1-naphthalenylmethyl group introduces steric bulk and aromaticity, which may influence reactivity, solubility, and photophysical behavior compared to simpler alkyl or aryl Grignard reagents.

Properties

Molecular Formula

C11H9ClMg

Molecular Weight

200.95 g/mol

IUPAC Name

magnesium;1-methanidylnaphthalene;chloride

InChI

InChI=1S/C11H9.ClH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q-1;;+2/p-1

InChI Key

FJJYNNQYOHCIQH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Isopropylmagnesium Chloride (Mg-Cl-isopropyl)

  • Structure: Magnesium bonded to chloro and isopropyl groups.
  • Properties: High reactivity as a Grignard reagent; typically a liquid in ether solutions. Moisture-sensitive and releases flammable gases upon hydrolysis .
  • Applications: Widely used in alkylation and ketone synthesis.

Phenylmagnesium Chloride (Mg-Cl-phenyl)

  • Structure: Magnesium with chloro and phenyl groups.
  • Properties: Less steric hindrance than naphthalenylmethyl derivatives; standard reagent for arylations.

Magnesium, Chloro(1-naphthalenylmethyl)-

  • Structure: Bulky 1-naphthalenylmethyl substituent attached to Mg-Cl.
  • Inferred Properties: Enhanced steric hindrance may reduce reaction rates compared to smaller substituents. The aromatic naphthalene moiety could impart unique photophysical traits, such as fluorescence, as observed in chloro-substituted aromatic systems .

Data Table: Comparative Overview

Compound Name Structure Key Properties Applications References
Magnesium, chloro(1-naphthalenylmethyl)- Mg-Cl + 1-naphthalenylmethyl Steric hindrance; potential fluorescence; high reactivity Cross-coupling, specialty synthesis
Isopropylmagnesium chloride Mg-Cl + isopropyl High reactivity; moisture-sensitive liquid Alkylation, ketone formation
Phenylmagnesium chloride Mg-Cl + phenyl Moderate steric hindrance; standard Grignard reagent Arylations, alcohol synthesis

Research Findings and Implications

  • Photophysical Behavior : Chloro and aromatic substituents synergistically enhance fluorescence in related compounds (e.g., compound 3 and 6 in –2). This suggests Magnesium, chloro(1-naphthalenylmethyl)- could be explored for optoelectronic applications .
  • Synthetic Utility : Its bulky structure may favor selective reactions in sterically demanding environments, unlike smaller Grignard reagents.
  • Safety Profile: Requires protocols similar to other organomagnesium compounds, with additional precautions for handling aromatic byproducts.

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